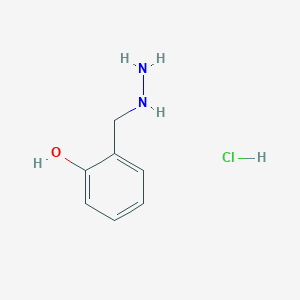

2-(Hydrazinylmethyl)phenol;hydrochloride

Description

Contextualization within Phenolic and Hydrazone Chemical Frameworks

The chemical architecture of 2-(Hydrazinylmethyl)phenol;hydrochloride firmly places it within two significant classes of organic compounds: phenols and hydrazines, with the potential to form hydrazones. Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are ubiquitous in nature and are known for their diverse chemical and biological activities, including antioxidant properties. The presence of the hydroxyl group can modulate the electronic properties of the aromatic ring and participate in hydrogen bonding, influencing the molecule's reactivity and intermolecular interactions.

The hydrazinyl moiety (-NHNH2) is a versatile functional group that is both nucleophilic and a precursor to the formation of hydrazones. Hydrazones, which contain the R1R2C=NNHR3 structure, are formed through the condensation reaction of hydrazines with aldehydes or ketones. This class of compounds is of significant interest due to its wide range of applications in medicinal chemistry, materials science, and analytical chemistry. The ease of their synthesis and the ability to introduce a variety of substituents allows for the fine-tuning of their chemical and physical properties. sctm.mkmdpi.com The general synthesis of phenolic hydrazones often involves the reaction of a phenolic acid hydrazide with an aromatic aldehyde. nih.govresearchgate.net

The structure of this compound, therefore, represents a hybrid of these two important chemical frameworks. The phenolic part of the molecule can influence the reactivity of the hydrazinyl group, and in turn, the hydrazinyl group can be derivatized to create a diverse library of phenolic hydrazones with potentially novel properties.

Significance as a Foundation for Advanced Chemical Research

The true significance of this compound in a research context lies in its role as a versatile building block for the synthesis of more complex molecules. The hydrazinyl group is a key reactive site, allowing for the straightforward formation of hydrazones by reaction with a wide array of aldehydes and ketones. This modular approach enables the systematic development of compound libraries for screening in various applications.

For instance, the resulting phenolic hydrazones can act as ligands for the formation of metal complexes. The nitrogen and oxygen atoms within the phenolic hydrazone structure can chelate to metal ions, forming stable coordination compounds. These metal complexes are being explored for their catalytic activity, magnetic properties, and potential as therapeutic agents.

Furthermore, the combination of the phenolic hydroxyl group and the hydrazone linkage can impart specific biological activities. Phenolic hydrazones have been investigated for a wide spectrum of pharmacological effects, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. nih.gov The ability to synthesize a variety of derivatives from this compound allows researchers to explore structure-activity relationships and optimize compounds for specific biological targets.

Scope and Academic Relevance of the Research Endeavor

The academic relevance of studying compounds like this compound is rooted in the fundamental pursuit of understanding how molecular structure dictates function. Research in this area contributes to the broader fields of organic synthesis, medicinal chemistry, and materials science.

The synthesis and characterization of new derivatives based on this scaffold provide valuable data on reaction mechanisms, spectroscopic properties, and molecular conformations. mdpi.com For example, the study of how substituents on the aromatic ring or on the hydrazone moiety affect the electronic properties and biological activity of the molecule is a rich area of investigation. This knowledge can then be applied to the rational design of new molecules with desired properties.

The exploration of phenolic hydrazones in areas such as sensing and catalysis also highlights the academic importance of this class of compounds. Their ability to bind to specific analytes or to catalyze chemical reactions makes them valuable tools for developing new technologies. researchgate.net The ongoing research into the diverse applications of hydrazone derivatives underscores the continued relevance of foundational molecules like this compound. researchgate.net

Interactive Data Tables

To illustrate the typical physicochemical properties of compounds within the phenolic hydrazone class, the following table provides representative data for analogous molecules. It is important to note that this data is for related compounds and not for this compound itself, for which specific experimental data is not widely available in the cited literature.

Table 1: Representative Physicochemical Properties of Analogous Phenolic Hydrazones

| Property | Representative Value | Analytical Method | Reference |

| Molecular Weight | 250-400 g/mol | Mass Spectrometry | mdpi.com |

| Melting Point | 150-250 °C | Melting Point Apparatus | sctm.mk |

| 1H NMR (δ, ppm) | 6.5-8.5 (aromatic), 10-12 (NH) | NMR Spectroscopy | mdpi.com |

| 13C NMR (δ, ppm) | 110-160 (aromatic), 140-160 (C=N) | NMR Spectroscopy | researchgate.net |

| UV-Vis (λmax, nm) | 280-350 | UV-Vis Spectroscopy | sctm.mk |

Properties

IUPAC Name |

2-(hydrazinylmethyl)phenol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.ClH/c8-9-5-6-3-1-2-4-7(6)10;/h1-4,9-10H,5,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQJFEEQMVLOVHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNN)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Characterization Techniques

Spectroscopic Analysis Methodologies

Spectroscopic analysis is the cornerstone for the characterization of 2-(Hydrazinylmethyl)phenol;hydrochloride. Methodologies such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer a non-destructive means to probe the chemical structure and bonding within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the carbon framework and the proton environments.

Proton (¹H) NMR spectroscopy provides critical information about the electronic environment of hydrogen atoms within a molecule, confirming the presence of key structural motifs. For compounds related to 2-(Hydrazinylmethyl)phenol, such as salicylaldehyde hydrazones, the ¹H NMR spectra reveal characteristic signals for aromatic, imine, amine, and hydroxyl protons. mdpi.comtandfonline.com

In a typical ¹H NMR spectrum of a salicylaldehyde hydrazone run in a solvent like deuterated dimethyl sulfoxide (DMSO-d₆), the aromatic protons appear in the region of δ 6.50–7.81 ppm. mdpi.com The phenolic hydroxyl (-OH) proton is often observed as a broad singlet at a downfield chemical shift, around δ 11.14-11.99 ppm, due to hydrogen bonding. mdpi.comtandfonline.com The protons of the hydrazone moiety (-NH) and the azomethine proton (-CH=N-) typically resonate at approximately δ 11.65 ppm and δ 8.56 ppm, respectively. mdpi.com

For this compound, the reduction of the azomethine group (-CH=N-) to a methylene group (-CH₂-) would result in a significant upfield shift of this signal. The proton signal for the -CH₂- group would be expected to appear in a different region, clearly distinguishing it from its precursor. The protons on the hydrazine (B178648) moiety (-NH-NH₃⁺) would also exhibit characteristic shifts, influenced by the hydrochloride salt formation.

Table 1: Typical ¹H NMR Chemical Shifts for Salicylaldehyde Hydrazone Derivatives and Expected Shifts for 2-(Hydrazinylmethyl)phenol.

| Functional Group | Typical Chemical Shift (δ, ppm) in Salicylaldehyde Hydrazones | Expected Chemical Shift (δ, ppm) in 2-(Hydrazinylmethyl)phenol |

| Aromatic Protons (Ar-H) | 6.50 - 7.81 mdpi.com | ~6.70 - 7.40 |

| Phenolic Hydroxyl (-OH) | 11.14 - 11.99 mdpi.comtandfonline.com | ~9.30 - 10.50 |

| Azomethine (-CH=N-) | ~8.56 mdpi.com | N/A |

| Methylene (-CH₂-) | N/A | ~4.00 - 4.50 |

| Hydrazinyl (-NH, -NH₂) | ~5.48 (NH₂), ~11.65 (NH) mdpi.comtandfonline.com | Broad signals for -NH and -NH₃⁺ |

Note: Expected shifts are estimations and can vary based on solvent and concentration.

Carbon-13 (¹³C) NMR spectroscopy provides direct insight into the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for a complete mapping of the carbon skeleton. bhu.ac.in

In the ¹³C NMR spectra of salicylaldehyde hydrazone derivatives, the aromatic carbons typically resonate in the range of δ 112–152 ppm. mdpi.com A key diagnostic signal is that of the azomethine carbon (-CH=N-), which appears significantly downfield at approximately δ 148.87 ppm. mdpi.com The carbon atom of the phenolic group (C-OH) is also readily identifiable.

Upon reduction to 2-(Hydrazinylmethyl)phenol, the most notable change in the ¹³C NMR spectrum would be the disappearance of the azomethine carbon signal and the appearance of a new signal for the methylene carbon (-CH₂-) at a much higher field (upfield), typically in the range of δ 40-60 ppm. This provides unequivocal evidence of the conversion of the imine to an amine functionality.

Table 2: Typical ¹³C NMR Chemical Shifts for Salicylaldehyde Hydrazone Derivatives and Expected Shifts for 2-(Hydrazinylmethyl)phenol.

| Carbon Atom | Typical Chemical Shift (δ, ppm) in Salicylaldehyde Hydrazones | Expected Chemical Shift (δ, ppm) in 2-(Hydrazinylmethyl)phenol |

| Aromatic Carbons (Ar-C) | 112 - 133 mdpi.com | ~115 - 130 |

| Phenolic Carbon (Ar-COH) | ~152 mdpi.com | ~155 - 158 |

| Azomethine Carbon (-C=N-) | ~148 mdpi.com | N/A |

| Methylene Carbon (-CH₂-) | N/A | ~40 - 60 |

Note: Expected shifts are estimations and can vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR techniques, such as Homonuclear Correlation Spectroscopy (HHCOSY), are powerful methods used to determine the connectivity between protons within a molecule. An HHCOSY spectrum shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms.

For 2-(Hydrazinylmethyl)phenol, an HHCOSY experiment would be instrumental in confirming the structural assignment. It would reveal correlations between the protons of the methylene group (-CH₂-) and the protons of the adjacent hydrazinyl group (-NH-). Furthermore, it would show correlations among the protons on the aromatic ring, helping to assign their specific positions. For instance, a proton ortho to another will show a cross-peak, confirming their spatial proximity. This detailed connectivity map is crucial for the unambiguous structural elucidation of the molecule.

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies, and when these frequencies correspond to the frequency of infrared radiation, absorption occurs.

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive method for identifying the functional groups present in a compound. The FT-IR spectra of related salicylaldehyde hydrazones show characteristic absorption bands that confirm their structure. mdpi.com

Key bands observed in the IR spectra of these precursors include a medium intensity peak for the N-H group around 3213–3228 cm⁻¹ and a broad band for the phenolic O-H group around 3350–3440 cm⁻¹. mdpi.com The presence of the azomethine group (C=N) is confirmed by an intense band around 1602–1609 cm⁻¹. mdpi.com

In the FT-IR spectrum of this compound, the most significant change would be the absence of the characteristic C=N stretching vibration. Instead, new bands corresponding to N-H bending vibrations would be expected, providing clear evidence of the reduction of the imine bond. The broad O-H and N-H stretching bands would remain, confirming the presence of the phenol (B47542) and hydrazine functionalities.

Table 3: Key FT-IR Absorption Bands for Salicylaldehyde Hydrazones and Expected Bands for 2-(Hydrazinylmethyl)phenol.

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) in Salicylaldehyde Hydrazones | Expected Wavenumber (cm⁻¹) in 2-(Hydrazinylmethyl)phenol |

| Phenolic Hydroxyl (O-H) | Stretching | 3350 - 3440 (broad) mdpi.com | 3200 - 3600 (broad) |

| Hydrazinyl (N-H) | Stretching | 3213 - 3228 mdpi.com | 3200 - 3400 |

| Aromatic (C-H) | Stretching | ~3000 - 3100 | ~3000 - 3100 |

| Azomethine (C=N) | Stretching | 1602 - 1609 mdpi.com | Absent |

| Aromatic (C=C) | Stretching | ~1450 - 1600 | ~1450 - 1600 |

| Hydrazinyl (N-H) | Bending | N/A | ~1500 - 1650 |

Infrared (IR) Spectroscopy

Vibrational Assignment and Potential Energy Distribution (PED) Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. researchgate.netresearchgate.net For this compound, the vibrational spectrum reveals characteristic bands corresponding to the O-H, N-H, C-N, C-O, and C-H bonds, as well as the vibrations of the phenyl ring.

A detailed analysis of these spectra involves the assignment of each observed vibrational band to a specific molecular motion. This process is often supported by quantum chemical calculations. researchgate.net Potential Energy Distribution (PED) analysis is then used to quantify the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. This provides a precise description of the molecule's vibrational dynamics.

Key vibrational modes expected for this compound include:

O-H Stretching: A broad band characteristic of the phenolic hydroxyl group.

N-H Stretching: Multiple bands corresponding to the symmetric and asymmetric stretching of the hydrazinyl group.

C-H Stretching: Bands associated with the aromatic ring and the methylene (-CH2-) group.

Phenyl Ring Vibrations: Characteristic C=C stretching bands in the aromatic region.

C-O Stretching: A strong band indicating the bond between the phenyl ring and the hydroxyl group.

While specific experimental data for this compound is not extensively detailed in publicly available literature, the analysis would follow established principles for phenolic and hydrazine-containing compounds. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of light in the ultraviolet and visible regions. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the primary electronic transitions observed are typically π → π* transitions associated with the phenyl ring. The presence of substituents like the hydroxyl (-OH) and hydrazinylmethyl (-CH2NHNH2) groups can shift the absorption maxima (λmax) and alter the intensity of these bands. These shifts, known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths), provide valuable information about the electronic interactions between the substituents and the aromatic system.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules, allowing them to be ionized with minimal fragmentation. When coupled with a Time-of-Flight (TOF) mass analyzer, which offers high mass accuracy and resolution, ESI-TOF MS can provide a precise determination of the molecular mass of this compound. acs.orgacs.orgnih.gov This high-resolution data allows for the calculation of the compound's elemental formula, serving as a critical confirmation of its identity. For phenolic compounds, ESI-MS is a standard and effective characterization method. morressier.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate and identify individual components within a mixture. nih.gov The sample is first vaporized and passed through a chromatographic column, which separates the components based on their volatility and interaction with the column's stationary phase. Each separated component then enters the mass spectrometer, where it is ionized and detected.

For a polar compound like this compound, direct analysis by GC-MS can be challenging due to its low volatility and potential for thermal degradation. emerypharma.com Therefore, a chemical derivatization step is often employed. researchgate.netjfda-online.com This involves reacting the analyte with a reagent to form a more volatile and thermally stable derivative, which can then be readily analyzed by GC-MS. researchgate.net This approach is widely used for the analysis of phenols and hydrazine-containing compounds in complex matrices. wisdomlib.orgnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. rsc.org This technique is ideal for analyzing non-volatile or thermally sensitive compounds like this compound without the need for derivatization. nih.gov

In an LC-MS analysis, the compound is first separated from impurities on an HPLC column. The eluent from the column is then introduced into the mass spectrometer, which provides mass information for the parent compound and any detected impurities. This allows for both the confirmation of the compound's identity through its molecular weight and the assessment of its purity by quantifying the relative abundance of any contaminants. pacificbiolabs.comresearchgate.netnih.gov LC-MS is a standard method for purity and identity testing in lot release programs for small molecules. pacificbiolabs.com

X-ray Diffraction (XRD) and Crystallographic Studies

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystal. This technique would provide the absolute structure of this compound, confirming its chemical connectivity and stereochemistry. Key parameters obtained from this analysis are compiled in a crystallographic information file (CIF) and would typically include the data presented in Table 1 .

Table 1: Hypothetical Single-Crystal X-ray Diffraction Data for this compound (Note: This table is illustrative as no experimental data has been found.)

| Parameter | Value |

| Chemical Formula | C₇H₁₁ClN₂O |

| Formula Weight | 174.63 g/mol |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a = [value] Å, b = [value] Å, c = [value] Å |

| α = 90°, β = [value]°, γ = 90° | |

| Volume (V) | [value] ų |

| Z (molecules per unit cell) | [value] |

| Calculated Density (ρ) | [value] g/cm³ |

| R-factor | [value] |

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a fundamental technique used to analyze the crystalline nature of a bulk sample. It provides a unique fingerprint for a specific crystalline phase. A PXRD pattern for this compound would consist of a plot of diffracted X-ray intensity against the diffraction angle (2θ). This pattern is crucial for identifying the compound, assessing its purity against other crystalline forms (polymorphs), and monitoring its stability. The pattern is characterized by a series of peaks at specific 2θ angles, with corresponding d-spacings and relative intensities.

Elemental Microanalysis (C, H, N, S) for Stoichiometric Verification

Elemental microanalysis is a cornerstone technique for confirming the empirical formula of a synthesized compound. By combusting a small, precise amount of the substance, the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) are determined. For this compound (C₇H₁₁ClN₂O), the theoretical percentages can be calculated. Experimental results from microanalysis would be compared against these theoretical values to verify the stoichiometry and purity of the sample, as illustrated in the hypothetical Table 2 .

Table 2: Theoretical vs. Experimental Elemental Analysis for C₇H₁₁ClN₂O (Note: This table is illustrative as no experimental data has been found.)

| Element | Theoretical % | Experimental % |

| Carbon (C) | 48.14 | [value] |

| Hydrogen (H) | 6.35 | [value] |

| Nitrogen (N) | 16.04 | [value] |

Thermogravimetric Analysis (TGA) for Thermal Decomposition Studies

Thermogravimetric analysis (TGA) provides information on the thermal stability and decomposition profile of a material. By monitoring the change in mass of a sample as it is heated at a controlled rate, one can identify the temperatures at which degradation or decomposition events occur. A TGA curve for this compound would show the percentage of initial mass remaining as a function of temperature. The data would reveal the onset temperature of decomposition and the number of decomposition steps. The derivative of the TGA curve (DTG) helps to pinpoint the temperatures of maximum weight loss rates. This analysis is crucial for determining the upper-temperature limit for the compound's stability.

While specific research findings for this compound remain elusive, the application of the analytical techniques described herein would be essential for its full and proper scientific characterization.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT is a powerful computational methodology used to investigate the electronic structure of many-body systems. It is frequently employed to predict molecular properties and reactivity. However, specific DFT studies on 2-(Hydrazinylmethyl)phenol;hydrochloride are not presently available in the searched scientific databases.

Tautomerism and Isomerism Studies using Computational Approaches

Phenol (B47542) and hydrazine (B178648) derivatives can exhibit tautomerism (e.g., keto-enol tautomerism for phenols). Computational approaches are essential for determining the relative stabilities of different tautomers and isomers. A specific computational investigation into the potential tautomers or isomers of this compound could not be found in the searched scientific literature.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecules, providing insights into their motion, conformational changes, and interactions with their environment. While specific MD simulation studies on this compound are not available in the current literature, the dynamic behavior of this compound can be inferred by examining research on related phenol derivatives.

MD simulations of phenolic compounds in aqueous solutions have revealed detailed information about solvation structures and hydrogen-bonding dynamics. For instance, simulations of phenol and phenolate (B1203915) have shown that the phenolate ion can cause a significant ordering of the surrounding water molecules, extending beyond its first solvation shell. This effect is attributed to the high charge density on the negatively charged oxygen atom. It is plausible that the hydroxyl group of 2-(Hydrazinylmethyl)phenol would engage in similar, albeit less pronounced, ordering of solvent molecules.

The dynamic behavior of the hydrazinylmethyl substituent would also be a key focus of MD simulations. Torsional rotations around the C-C and C-N bonds would allow the side chain to adopt various conformations. MD simulations could predict the most stable conformations and the energy barriers between them. Furthermore, the protonated hydrazinyl group in the hydrochloride salt would be a strong hydrogen bond donor, and simulations could elucidate its dynamic interactions with solvent molecules or other ions in solution. These simulations can track the formation and breaking of hydrogen bonds over time, providing a detailed picture of the molecule's interaction landscape.

A typical MD simulation protocol would involve:

System Setup: Placing the this compound molecule in a simulation box filled with a chosen solvent (e.g., water).

Force Field Application: Assigning a force field (e.g., AMBER, CHARMM) to describe the intra- and intermolecular forces.

Equilibration: Allowing the system to reach thermal equilibrium at a specified temperature and pressure.

Production Run: Running the simulation for a desired length of time (nanoseconds to microseconds) to collect trajectory data.

Analysis: Analyzing the trajectory to understand properties like radial distribution functions, hydrogen bond lifetimes, and conformational dynamics.

By applying such methods, researchers could gain a comprehensive understanding of how this compound behaves in a dynamic, solution-phase environment.

Solvent Effects in Theoretical Calculations and their Implications

The chemical and physical properties of a molecule can be significantly influenced by its surrounding solvent environment. Theoretical calculations must account for these solvent effects to provide accurate predictions of molecular behavior in solution. For a polar molecule like this compound, interactions with solvent molecules, particularly polar ones like water, are crucial.

Two primary models are used in computational chemistry to simulate solvent effects:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient and is effective at capturing the bulk electrostatic effects of the solvent on the solute. For this compound, an implicit model could be used to calculate properties like solvation free energy and to study how the solvent environment affects the molecule's electronic structure and conformational energies.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This method is computationally more intensive but provides a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding. An explicit model would be essential for accurately describing the hydrogen bonds between the hydroxyl and hydrazinyl groups of the target molecule and surrounding water molecules.

For this compound, theoretical calculations incorporating solvent effects would be critical for accurately predicting its reactivity, spectroscopic properties (like UV-Vis and NMR spectra), and pKa values. The choice of solvent could modulate the charge distribution, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO), thereby influencing its chemical behavior.

| Computational Model | Key Features | Applicability to this compound |

| Implicit (Continuum) Models (e.g., PCM) | Solvent is a continuous dielectric. | Efficient for calculating bulk solvent effects, solvation free energy, and screening electrostatic interactions. |

| Explicit Models | Individual solvent molecules are included. | Provides detailed insight into specific hydrogen bonding between the molecule's -OH and -NH2NH2+ groups and the solvent. |

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is foundational for technologies like frequency conversion, optical switching, and data storage. jhuapl.edu Organic molecules, particularly those with extensive π-conjugated systems and significant charge asymmetry, often exhibit strong NLO responses. jhuapl.edu

The NLO properties of a molecule are fundamentally linked to its electronic structure, specifically its polarizability (α) and hyperpolarizability (β and γ). While no specific experimental or theoretical NLO data for this compound has been reported, its potential can be assessed based on its molecular structure. The key components influencing NLO activity are an electron-donating group and an electron-accepting group connected by a π-conjugated system.

In this compound, the phenol ring acts as the π-system. The hydroxyl (-OH) group is a strong electron-donating group, while the protonated hydrazinylmethyl group (-CH2NH2NH2+) could act as an electron-withdrawing group. This "push-pull" configuration can lead to a significant intramolecular charge transfer upon electronic excitation, which is a primary origin of second-order NLO activity (characterized by the first hyperpolarizability, β).

Theoretical calculations, typically using DFT, are employed to predict NLO properties. These calculations can determine the components of the polarizability and hyperpolarizability tensors. A study on a hydroxyphenylamino Meldrum's acid derivative, for example, used DFT calculations to evaluate its NLO parameters, finding that its first hyperpolarizability was significantly larger than that of the reference material urea. mdpi.com Similar computational approaches could be applied to this compound to estimate its potential as an NLO material.

The key parameters calculated in such a study would include:

Dipole Moment (μ): Indicates the charge asymmetry of the molecule.

Polarizability (α): Measures the linear response of the electron cloud to an electric field.

First Hyperpolarizability (β): Quantifies the second-order NLO response.

A large β value, often associated with a small HOMO-LUMO energy gap and a large change in dipole moment between the ground and excited states, would suggest that the molecule has promise for applications in second-harmonic generation. nih.gov

| NLO Parameter | Description | Relevance to this compound |

| Polarizability (α) | Linear response of the electron cloud to an electric field. | Indicates the ease of distorting the molecule's electron density. |

| First Hyperpolarizability (β) | Second-order response; responsible for effects like second-harmonic generation. | The "push-pull" nature of the -OH and -CH2NH2NH2+ groups on the phenyl ring suggests a potentially significant β value. |

| Second Hyperpolarizability (γ) | Third-order response; related to effects like third-harmonic generation and two-photon absorption. | Would be influenced by the overall extent of electron delocalization in the molecule. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable in drug discovery and toxicology for predicting the activity of new compounds and for understanding the molecular features that govern their effects.

For a compound like this compound, a QSAR study would involve calculating a set of numerical parameters, known as molecular descriptors, that characterize its structural, physicochemical, and electronic properties. These descriptors would then be correlated with a specific biological activity (e.g., antioxidant capacity, enzyme inhibition) using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms.

While a specific QSAR model for this compound is not available, studies on other phenol derivatives provide a clear framework for how such a model would be constructed. nih.gov The relevant molecular descriptors would fall into several categories:

Constitutional Descriptors: These describe the basic composition and connectivity of the molecule, such as molecular weight, number of hydrogen bond donors/acceptors, and number of rotatable bonds.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, reflecting its size, shape, and degree of branching.

Physicochemical Descriptors: These include properties like the octanol-water partition coefficient (logP), which measures lipophilicity, and molar refractivity, which relates to molecular volume and polarizability.

Electronic Descriptors: Quantum chemical calculations (e.g., using DFT) are used to derive these descriptors, which include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges. researchgate.netpensoft.net

A QSAR study on phenolic compounds' antioxidant activity, for instance, identified that descriptors related to drug-likeness, physicochemical properties (like lipophilicity), and electronic properties were significantly correlated with their radical scavenging capability. nih.gov Another study found that for a series of thiazole derivatives, antioxidant activity increased with a decrease in molecular volume, lipophilicity, and polarization, and an increase in the dipole moment. pensoft.net

For this compound, a theoretical QSAR model would likely find that descriptors such as HOMO energy (related to electron-donating ability), logP, polar surface area, and the number of hydrogen bond donors are critical in correlating its structure with a given biological activity. The development of a robust QSAR model would enable the virtual screening of related structures to identify derivatives with potentially enhanced activity.

| Descriptor Category | Example Descriptors | Potential Correlation with Activity |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Can relate to bioavailability and binding affinity. |

| Physicochemical | LogP (Lipophilicity), Polar Surface Area (PSA) | Influences membrane permeability and solubility. |

| Electronic | HOMO/LUMO energies, Dipole Moment | Correlates with reactivity, redox potential, and polar interactions. researchgate.net |

| Topological | Wiener Index, Balaban Index | Encodes information about molecular size, shape, and branching. |

Derivative Synthesis and Functionalization

Synthesis of Schiff Bases Derived from 2-(Hydrazinylmethyl)phenol;hydrochloride Precursors

The condensation reaction between the hydrazinyl group of this compound and various carbonyl compounds, such as aldehydes and ketones, is a facile method for the synthesis of Schiff bases, also known as hydrazones. nih.govmdpi.com This reaction is typically catalyzed by a small amount of acid and proceeds via nucleophilic addition of the hydrazine (B178648) to the carbonyl carbon, followed by dehydration.

The general reaction involves the equimolar mixing of this compound with an aldehyde or ketone in a suitable solvent, such as ethanol or methanol, often with gentle heating. researchgate.net The resulting hydrazones are characterized by the presence of the azomethine group (-N=CH-). derpharmachemica.com The phenolic hydroxyl group often remains intact during this reaction, providing a point for further functionalization.

The synthesis of these Schiff bases can be achieved through various methods, including conventional solution-based synthesis, mechanosynthesis, and solid-state melt reactions. researchgate.net Microwave-assisted synthesis has also been reported as an efficient method for the preparation of such derivatives. nih.gov

Below is a table summarizing the synthesis of various Schiff bases from this compound and different carbonyl compounds, based on typical reaction outcomes described in the literature.

| Carbonyl Compound | Resulting Schiff Base (Hydrazone) | Typical Reaction Conditions | Reference |

| Salicylaldehyde | 2-[({2-[(2-hydroxyphenyl)methylidene]hydrazinyl}methyl)phenol | Ethanol, reflux | scirp.org |

| Vanillin | 4-hydroxy-3-methoxy-N'-[(2-hydroxyphenyl)methylidene]benzohydrazide | Methanol, reflux | nih.gov |

| Acetophenone | 2-[{2-[1-(phenyl)ethylidene]hydrazinyl}methyl]phenol | Ethanol, acetic acid catalyst | nih.gov |

| Benzaldehyde | 2-[{2-[(phenyl)methylidene]hydrazinyl}methyl]phenol | Ethanol, citric acid catalyst | nih.gov |

Functionalization Strategies at Phenolic Hydroxyl Groups

The phenolic hydroxyl group in 2-(hydrazinylmethyl)phenol and its derivatives is a key site for functionalization, allowing for the modification of the molecule's physical and chemical properties. Common strategies include etherification and esterification. nih.gov

Etherification: The phenolic hydroxyl group can be converted to an ether linkage through Williamson ether synthesis. This involves deprotonation of the phenol (B47542) with a suitable base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide.

Esterification: Ester derivatives can be readily prepared by reacting the phenolic hydroxyl group with acyl chlorides or acid anhydrides in the presence of a base catalyst. nih.gov This reaction, known as the Schotten-Baumann reaction when using benzoyl chloride in the presence of aqueous NaOH, results in the formation of a phenyl ester. organicmystery.com

These functionalizations can be used to introduce a variety of substituents, thereby tuning the electronic and steric properties of the molecule. The table below illustrates potential functionalization reactions at the phenolic hydroxyl group.

| Reagent | Reaction Type | Product |

| Methyl iodide | Etherification | 2-(hydrazinylmethyl)methoxybenzene |

| Acetyl chloride | Esterification | 2-(hydrazinylmethyl)phenyl acetate |

| Benzyl bromide | Etherification | 2-(hydrazinylmethyl)benzyloxybenzene |

| Acetic anhydride | Esterification | 2-(hydrazinylmethyl)phenyl acetate |

Modifications and Derivatization of the Hydrazinyl/Hydrazone Moiety

The hydrazinyl and hydrazone moieties are rich in chemical reactivity, offering several avenues for modification.

N-Alkylation and N-Arylation: The nitrogen atoms of the hydrazinyl or hydrazone group can be alkylated or arylated. rit.edu Alkylation can be achieved using alkyl halides, often in the presence of a base. rit.edu The position of alkylation (on the nitrogen adjacent to the methyl group or the terminal nitrogen) can be influenced by the reaction conditions and the structure of the substrate.

Acylation: The hydrazinyl group can be acylated using acyl chlorides or anhydrides to form hydrazides. This introduces an amide functionality, which can alter the hydrogen bonding capabilities and electronic properties of the molecule.

Conversion to Other Functional Groups: The hydrazone functionality can be a precursor to other functional groups. For instance, oxidation of hydrazones can lead to the formation of nitriles.

The following table provides examples of derivatization reactions at the hydrazinyl/hydrazone moiety.

| Reagent | Reaction Type | Resulting Functional Group |

| Methyl iodide | N-Alkylation | N-methylated hydrazone |

| Acetyl chloride | N-Acylation | N-acetyl hydrazone |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Oxidation | Nitrile |

Exploration of Heterocyclic Ring Formation Using the Compound as a Synthon

2-(Hydrazinylmethyl)phenol and its hydrazone derivatives are valuable synthons for the construction of various heterocyclic rings. The presence of the nucleophilic nitrogen atoms and the reactive C=N bond in hydrazones facilitates cyclization reactions. chempap.org

Pyrazoles: A common and significant application is the synthesis of pyrazole derivatives. nih.gov This is often achieved through the reaction of a hydrazone with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. mdpi.comhilarispublisher.com The reaction typically proceeds via a condensation-cyclization sequence.

Triazoles: The hydrazone moiety can also be utilized in the synthesis of triazole rings. For example, reaction with compounds containing a nitrogen-nitrogen double or triple bond can lead to the formation of 1,2,4-triazoles. chemistryjournal.netmdpi.com

Other Heterocycles: Depending on the reaction partners, other heterocyclic systems can be accessed. For instance, cyclization with phosgene or triphosgene can yield oxazine derivatives. mdpi.com

The table below outlines some of the heterocyclic systems that can be synthesized using 2-(hydrazinylmethyl)phenol derivatives.

| Reactant | Resulting Heterocycle | General Method | Reference |

| 1,3-Diketone | Pyrazole | Condensation-cyclization | nih.govnih.gov |

| α,β-Unsaturated ketone | Pyrazoline, then Pyrazole | Michael addition-cyclization, followed by oxidation | mdpi.com |

| Nitriles/Cyanates | Triazole | Cycloaddition | frontiersin.orgnih.gov |

| Triphosgene | Naphthoxazine dimer | Cyclization | mdpi.comresearchgate.net |

Coordination Chemistry and Metal Complexation

Ligand Design Principles and Donor Atom Identification

2-(Hydrazinylmethyl)phenol possesses multiple potential donor atoms, making it an effective chelating agent. The key structural features that dictate its coordinating ability are the phenolic hydroxyl (-OH) group and the hydrazinyl (-NHNH2) moiety attached to the benzene ring via a methylene bridge.

The primary donor atoms in this ligand are the phenolic oxygen and the terminal nitrogen atom of the hydrazinyl group. This arrangement allows the molecule to function as a bidentate ligand, forming a stable five-membered chelate ring with a central metal ion. Coordination typically involves the deprotonation of the phenolic hydroxyl group, leading to the formation of a strong metal-phenolate bond. The lone pair of electrons on the terminal amino nitrogen of the hydrazinyl group then coordinates to the same metal center. This N,O-bidentate coordination is a common feature for ligands derived from salicylaldehyde and its analogues. researchgate.netresearchgate.net The chelate effect, resulting from the formation of this stable ring structure, enhances the thermodynamic stability of the resulting metal complexes compared to coordination with analogous monodentate ligands.

Synthesis of Metal Complexes

Metal complexes of 2-(Hydrazinylmethyl)phenol with various transition metals can be synthesized through straightforward condensation reactions. The general procedure involves the reaction of the ligand with a corresponding metal salt in an appropriate solvent, typically ethanol or methanol. nih.govajgreenchem.com

A common synthetic route is as follows: The ligand, 2-(Hydrazinylmethyl)phenol hydrochloride, is dissolved in hot ethanol. A stoichiometric amount of a base, such as sodium hydroxide or triethylamine, may be added to deprotonate the ligand in situ. To this solution, an ethanolic solution of the desired metal salt (e.g., chlorides, nitrates, or acetates of Fe(II), Ni(II), Cu(II), Co(II), Zn(II), Mn(II), Pt(IV), V(II), Pd(II), or Cd(II)) is added dropwise. nih.govijtonline.com The reaction mixture is then heated under reflux for several hours, during which the metal complex precipitates out of the solution. ajgreenchem.com After cooling to room temperature, the solid product is isolated by filtration, washed with the solvent to remove any unreacted starting materials, and subsequently dried in a desiccator over a drying agent like anhydrous calcium chloride. nih.gov The resulting complexes are often colored, crystalline solids with varying stability depending on the metal ion.

Structural Characterization of Metal Complexes

A comprehensive understanding of the structure and bonding in the metal complexes of 2-(Hydrazinylmethyl)phenol is achieved through a combination of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. Upon complexation, the IR spectrum shows characteristic changes. The broad absorption band corresponding to the phenolic O-H stretching vibration, typically observed in the 3200-3400 cm⁻¹ region in the free ligand, disappears in the spectra of the complexes. This indicates the deprotonation of the phenolic group and the formation of a metal-oxygen bond. orientjchem.org Furthermore, the C-O stretching vibration of the phenol (B47542) group, seen around 1250 cm⁻¹, often shifts to a higher frequency in the complex, confirming the coordination of the phenolate (B1203915) oxygen. scielo.org.za The N-H stretching vibrations of the hydrazinyl group may also shift, indicating the involvement of the nitrogen atom in coordination. The formation of new, non-ligand bands in the far-IR region (typically 400-600 cm⁻¹) can be attributed to the M-O and M-N stretching vibrations, providing direct evidence of coordination. scielo.org.za

| Vibrational Mode | Free Ligand (Approx. cm⁻¹) | Metal Complex (Approx. cm⁻¹) | Inference |

|---|---|---|---|

| ν(O-H) phenolic | ~3300 (broad) | Absent | Deprotonation and coordination of phenolic oxygen |

| ν(N-H) hydrazinyl | ~3250, ~3150 | Shifted | Coordination of hydrazinyl nitrogen |

| ν(C-O) phenolic | ~1250 | Shifted to higher frequency | Coordination of phenolic oxygen |

| ν(M-O) | - | ~450-550 | Formation of metal-oxygen bond |

| ν(M-N) | - | ~400-500 | Formation of metal-nitrogen bond |

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about their geometry and the nature of the metal-ligand bonding. The spectra typically exhibit intense bands in the ultraviolet region, which are assigned to intra-ligand π → π* and n → π* electronic transitions. researchgate.net In the visible region, weaker absorption bands may appear, which are characteristic of d-d transitions of the metal ion's electrons. The position and intensity of these d-d bands are sensitive to the coordination geometry around the metal ion (e.g., octahedral, tetrahedral, or square planar). Additionally, charge transfer bands, either from the ligand to the metal (LMCT) or metal to the ligand (MLCT), can also be observed. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is primarily useful for characterizing the ligand and its diamagnetic metal complexes (e.g., Zn(II), Cd(II), Pt(IV), Pd(II)). In the ¹H NMR spectrum of the free ligand, distinct signals for the aromatic protons, the methylene (-CH₂-) protons, and the N-H and O-H protons are observed. Upon complexation with a diamagnetic metal ion, the signal for the acidic phenolic proton disappears. The chemical shifts of the protons adjacent to the coordination sites, such as the methylene and aromatic protons, are expected to shift, providing further evidence of complex formation. researchgate.netnih.gov For paramagnetic complexes (e.g., Fe(II), Ni(II), Cu(II), Co(II)), NMR signals are generally broadened to the point of being unobservable, rendering the technique less informative for these species.

Mass Spectrometry: Mass spectrometry is employed to determine the molecular weight and confirm the stoichiometry of the synthesized complexes. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can identify the molecular ion peak, which corresponds to the formula weight of the complex, thereby confirming its successful synthesis and composition. researchgate.netnih.gov

Magnetic susceptibility measurements are vital for investigating the electronic structure of complexes containing paramagnetic transition metal ions. rsc.org The effective magnetic moment (μeff), calculated from the measured susceptibility, provides insight into the number of unpaired electrons on the metal ion, its oxidation state, and its coordination geometry. nih.gov For instance, high-spin octahedral Fe(II) complexes (d⁶) are expected to have magnetic moments in the range of 5.1–5.5 Bohr Magnetons (B.M.), while octahedral Ni(II) complexes (d⁸) typically show moments of 2.9–3.4 B.M. orientjchem.orgmdpi.com The measurement can also help distinguish between different possible geometries, such as square planar (diamagnetic, μeff = 0 B.M.) and tetrahedral or octahedral (paramagnetic) geometries for Ni(II). mdpi.com

| Metal Ion | d-electron config. | Geometry | Number of Unpaired e⁻ | Expected μeff (B.M.) |

|---|---|---|---|---|

| Fe(II) | d⁶ | Octahedral (high-spin) | 4 | ~5.1 - 5.5 orientjchem.org |

| Co(II) | d⁷ | Octahedral (high-spin) | 3 | ~4.7 - 5.2 researchgate.net |

| Ni(II) | d⁸ | Octahedral | 2 | ~2.9 - 3.4 |

| Ni(II) | d⁸ | Square Planar | 0 | 0 (diamagnetic) |

| Cu(II) | d⁹ | Octahedral/Square Planar | 1 | ~1.7 - 2.2 |

| Mn(II) | d⁵ | Octahedral (high-spin) | 5 | ~5.9 |

Molar conductance measurements are performed to determine the electrolytic nature of the metal complexes when dissolved in a suitable solvent, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). The magnitude of the molar conductivity (ΛM) indicates whether the anions present in the complex (e.g., chloride from the starting metal salt or the ligand hydrochloride) are directly coordinated to the metal ion or exist as free, charge-balancing counter-ions in the solution. semanticscholar.org Complexes that behave as non-electrolytes exhibit low molar conductance values, suggesting that the anions are part of the inner coordination sphere. researchgate.net Conversely, high conductivity values are indicative of electrolytic behavior (e.g., 1:1, 1:2, or 2:1 electrolytes), where one or more anions are displaced by solvent molecules and reside outside the coordination sphere. researchgate.netresearcher.life

| Electrolyte Type | ΛM Range (Ω⁻¹ cm² mol⁻¹) |

|---|---|

| Non-electrolyte | < 90 |

| 1:1 electrolyte | 65 - 90 |

| 1:2 electrolyte | 130 - 170 |

| 1:3 electrolyte | 200 - 240 |

Theoretical Studies of Metal-Ligand Interactions and Complex Geometry

Theoretical and computational chemistry offer powerful tools for elucidating the intricacies of metal-ligand interactions, providing insights that complement experimental data. For metal complexes of 2-(Hydrazinylmethyl)phenol, computational studies, particularly Density Functional Theory (DFT) and molecular docking simulations, are instrumental in predicting and understanding their geometric structures, stability, and potential interactions with macromolecules. These studies model the behavior of the ligand and its complexes at an electronic level, allowing for a detailed analysis of coordination modes and binding affinities.

DFT Studies on Coordination Modes and Complex Stability

Research on analogous phenol-hydrazone chelates demonstrates that the ligand typically acts in a monobasic tridentate fashion, coordinating to the metal center through the phenolic oxygen, the azomethine nitrogen, and a carbonyl oxygen or other suitable donor atom from the hydrazide moiety. DFT calculations performed at levels like B3LYP can accurately predict the optimized geometries of these complexes. mdpi.comnih.gov For instance, studies on various transition metal complexes show that the final geometry is highly dependent on the metal ion, with common arrangements including distorted octahedral or square planar configurations. mdpi.comnih.gov

The stability of these complexes can be evaluated by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap (ΔE = ELUMO – EHOMO) between these orbitals is a key indicator of chemical reactivity and stability; a larger energy gap generally implies higher stability and lower reactivity. frontiersin.org DFT studies on related hydrazone complexes have shown that chelation to a metal ion often leads to a decrease in the HOMO-LUMO gap compared to the free ligand, suggesting an increase in the complex's reactivity. nih.gov

Quantum chemical parameters derived from DFT calculations, such as chemical potential (μ), hardness (η), and softness (S), further quantify the stability and reactivity of the complexes. frontiersin.org For example, calculations on Zn(II) hydrazone complexes have been used to determine these global reactivity descriptors, providing a deeper understanding of their molecular properties. mdpi.com The negative chemical potential values in these studies typically indicate that the coordination processes are spontaneous. frontiersin.org

| Parameter | Definition | Significance in Complex Stability |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the molecule. |

| Energy Gap (ΔE) | ΔE = ELUMO – EHOMO | A larger gap suggests higher kinetic stability and lower chemical reactivity. frontiersin.org |

| Hardness (η) | η = (ELUMO – EHOMO) / 2 | Measures resistance to change in electron distribution. Harder molecules are less reactive. frontiersin.org |

| Softness (S) | S = 1 / η | The reciprocal of hardness. Softer molecules are more reactive. |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Indicates the spontaneity of a reaction; negative values suggest a spontaneous process. frontiersin.org |

This table describes key parameters calculated using Density Functional Theory (DFT) to evaluate the stability and reactivity of metal complexes.

Molecular Docking Simulations of Metal Complexes with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to model the interaction between a small molecule (ligand) and a macromolecule, such as a protein or DNA. For metal complexes of 2-(Hydrazinylmethyl)phenol and its analogs, docking simulations can reveal how these complexes might interact with biological targets at a molecular level, focusing on the binding interactions rather than the ultimate biological effect.

These simulations provide detailed information about the binding affinity, typically expressed as a docking score or binding energy (in kcal/mol), and the specific non-covalent interactions that stabilize the complex. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. nih.govrasayanjournal.co.in

For example, docking studies performed on hydrazone metal complexes with various protein targets have identified key amino acid residues within the binding pockets that are crucial for interaction. nih.gov In a study of a Cu(II) hydrazone complex with Lysine-specific demethylase 1 (LSD1), simulations showed a high binding potential, with the complex forming five conventional hydrogen bonds and multiple other interactions within the enzyme's active site. nih.gov Similarly, docking simulations of Ni(II) and Cu(II) macrocyclic Schiff base complexes against the E. coli protein (PDB ID: 3T88) revealed strong binding interactions, with the Ni(II) complex forming a strong hydrogen bond with the Ala47 residue and pi-pi interactions with Val159 and Phe270. rasayanjournal.co.in

The binding energy is a critical output of these simulations, with more negative values indicating a stronger, more favorable binding interaction. nih.gov Docking of various metal complexes with receptors like serotonin and dopamine has shown that the metal ion can significantly influence binding affinity. nih.gov These computational predictions help to rationalize experimental findings and provide a structural basis for understanding the affinity of these complexes for macromolecular targets.

| Complex / Ligand | Target Macromolecule (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interactions |

| Analogous Cu(II)-Hydrazone Complex | Lysine-specific demethylase 1 (LSD1) | -9.7 | Not specified | 5 conventional hydrogen bonds, 12 other contacts nih.gov |

| Analogous Ni(II)-Schiff Base Complex | E. coli DNA Gyrase (3T88) | -459.8 (CDOCKER Energy) | Ala47, Val159, Phe270 | Hydrogen bond, Pi-Pi T-shaped, Pi-alkyl rasayanjournal.co.in |

| Analogous Cu(II)-Schiff Base Complex | E. coli DNA Gyrase (3T88) | -308.4 (CDOCKER Energy) | Phe270 | Pi-sigma, Pi-Pi T-shaped, Van der Waals rasayanjournal.co.in |

| Analogous Cu(II)-Gabapentin Complex | Serotonin Receptor (6BQH) | -7.2 | Not specified | Not specified nih.gov |

| Analogous Cu(II)-Gabapentin Complex | Dopamine Receptor (6CM4) | -6.5 | Not specified | Not specified nih.gov |

This table summarizes results from molecular docking studies of metal complexes structurally related to 2-(Hydrazinylmethyl)phenol, detailing their binding interactions with various biological macromolecules. Note: CDOCKER energy is a different scoring function from standard binding energy.

Analytical and Chemo/biosensing Applications Methodological Focus

Development of Chemosensors for the Detection of Metal Ions and Anions

The presence of nitrogen and oxygen donor atoms in 2-(Hydrazinylmethyl)phenol;hydrochloride allows it to act as an effective ligand, forming stable complexes with various metal ions. This coordination often results in a discernible optical or fluorescent signal, which is the fundamental principle behind its use in chemosensors.

Detailed research has shown that related phenolic and hydrazone-based compounds can selectively detect a range of metal ions. For instance, Schiff base ligands, which can be synthesized from hydrazines, have been developed as colorimetric chemosensors that produce visible color changes upon binding with specific metal ions such as Cr³⁺, Fe²⁺, Fe³⁺, and Hg²⁺. This color change is often due to a ligand-to-metal charge-transfer (LMCT) process. Similarly, phenolic Mannich bases have been engineered into fluorescent chemosensors. These sensors can operate on a "turn-on" or "turn-off" mechanism. For example, interaction with Al³⁺ can cause a significant enhancement in fluorescence ("turn-on"), while interaction with Cu²⁺ can lead to fluorescence quenching ("turn-off") nih.gov. The selectivity of these sensors allows for the detection of specific ions even in the presence of other competing metal ions nih.gov.

Table 1: Examples of Phenolic and Hydrazone-Based Chemosensors for Metal Ion Detection

| Sensor Type | Target Ions | Detection Principle | Signal Change | Reference |

|---|---|---|---|---|

| Schiff Base Ligand | Cr³⁺, Fe²⁺, Fe³⁺, Hg²⁺ | Colorimetric | Visible color change | mdpi.com |

| Phenolic Mannich Base | Al³⁺ | Fluorometric | Fluorescence enhancement ("turn-on") | nih.gov |

| Phenolic Mannich Base | Cu²⁺ | Fluorometric | Fluorescence quenching ("turn-off") | nih.gov |

| Pt(dithiolene)-Based | Hg²⁺, Cu²⁺, Ag⁺ | Colorimetric | Visible color change | mdpi.com |

Spectrophotometric Determination Methodologies

Spectrophotometry is a widely used analytical technique, and this compound is amenable to such methods, primarily through reactions that form colored products (chromogens). The phenolic group is particularly reactive in oxidative coupling reactions.

Methodologies have been developed for other phenolic compounds, such as phenylephrine hydrochloride, which serve as a model for the potential application of this compound. These methods often involve the oxidation of the phenolic compound and subsequent coupling with a chromogenic reagent. For example, a reaction with p-aminobenzophenone in the presence of potassium periodate as an oxidant produces a colored dye with maximum absorption at a specific wavelength (e.g., 512 nm) rsc.org. The intensity of the color, measured by a spectrophotometer, is directly proportional to the concentration of the analyte, adhering to the Beer-Lambert law within a specific concentration range rsc.orgnih.gov. The hydrazine (B178648) moiety can also be utilized, as reagents like 2,4-dinitrophenylhydrazine are known to react with phenols after oxidation to form highly colored products acs.org. These methods are valued for their simplicity, accuracy, and cost-effectiveness acs.orgacs.org.

Table 2: Spectrophotometric Methods for Determination of Phenolic Compounds

| Analyte Example | Reagent | Oxidant | λmax (nm) | Linear Range (µg/mL) | Molar Absorptivity (L/mol·cm) | Reference |

|---|---|---|---|---|---|---|

| Phenylephrine-HCl | p-Aminobenzophenone | Potassium Periodate | 512 | 2.0–20 | 0.552x10⁴ | rsc.org |

| Phenylephrine-HCl | N,N-dimethyl-p-phenylenediamine | Ferric Chloride | 680 | 4–22 | 5.54 × 10³ | mdpi.com |

| Phenylephrine-HCl | Potassium Permanganate | (Self-oxidant) | 610 | 0.2–8.0 | 1.5722×10⁴ | nih.gov |

Application as pH Sensors in Chemical Systems

The phenolic hydroxyl group of this compound is ionizable, meaning it can donate a proton in a pH-dependent equilibrium. This property is the basis for its application as a pH sensor. The protonated (acidic) and deprotonated (basic) forms of the molecule exhibit different electronic configurations, leading to distinct absorption spectra.

Optical pH sensors, or optodes, can be fabricated by incorporating a pH-responsive indicator like this compound into a polymer matrix. The sensor's operational range is typically centered around the pKa value of the indicator dye mmu.ac.uk. As the pH of the surrounding environment changes, the equilibrium between the protonated and deprotonated forms shifts, causing a measurable change in the color or fluorescence of the sensor. This change can be monitored to determine the pH of the system. The development of such sensors is a significant area of research, providing alternatives to traditional electrometric pH meters mmu.ac.uk.

Use as Acid-Base Indicators in Volumetric Titration Methodologies

The distinct color change associated with the protonation and deprotonation of the phenolic group makes this compound a suitable candidate for use as an acid-base indicator in volumetric titrations nih.gov. An effective indicator must exhibit a sharp color change at the equivalence point of the titration researchgate.netmdpi.com.

Studies on analogous phenylhydrazone compounds, synthesized from phenolic aldehydes and hydrazines, have confirmed their utility as acid-base indicators. For example, 4-(2-(2,4-dinitrophenyl) hydrazono) methyl)-2 methoxy phenol (B47542) has been shown to be an effective indicator for titrations involving strong acids/strong bases and weak acids/strong bases, serving as a viable alternative to traditional indicators like phenolphthalein and methyl orange researchgate.net. The color change occurs over a specific pH range, which should ideally overlap with the pH at the equivalence point of the titration researchgate.net.

Table 3: Comparison of pH Ranges for Selected Acid-Base Indicators

| Indicator | pH Range | Color in Acidic Form | Color in Basic Form |

|---|---|---|---|

| Methyl Orange | 3.1 - 4.4 | Red | Yellow |

| Methyl Red | 4.2 - 6.2 | Red | Yellow |

| Bromothymol Blue | 6.0 - 7.6 | Yellow | Blue |

| Phenolphthalein | 8.0 - 9.6 | Colorless | Red/Pink |

Role in Chromatographic Separation and Spectroscopic Detection Techniques for Organic Molecules

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture. For phenolic compounds like this compound, reverse-phase (RP) HPLC is a common method. In this technique, the compound is separated based on its partitioning between a nonpolar stationary phase and a polar mobile phase. A typical mobile phase for separating related phenolic amines consists of acetonitrile, water, and an acid like phosphoric or formic acid to control the ionization of the analyte and improve peak shape researchgate.net.

In spectroscopic detection, particularly mass spectrometry (MS), the inherent reactivity of the molecule can be an advantage. The hydrazine group can be used for chemical derivatization to enhance chemical specificity. For instance, phenolic compounds can be identified in complex mixtures using two-dimensional tandem mass spectrometry (2D MS/MS) following a derivatization reaction, which introduces a specific mass shift and a characteristic neutral loss pattern, allowing for unambiguous identification lew.ro.

Electrochemical Analysis Methodologies

The this compound molecule possesses two electroactive moieties—the phenolic group and the hydrazinyl group—making it well-suited for electrochemical analysis. Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), can be used to study the oxidation of these groups.

The electrochemical oxidation of the phenolic group typically occurs at a specific potential, generating a current that is proportional to its concentration. Similarly, hydrazine is electrochemically active, though its oxidation on bare electrodes often requires a high overpotential acs.org. To improve the sensitivity, selectivity, and response time of the analysis, chemically modified electrodes are frequently employed. These electrodes may be coated with carbon nanomaterials, conducting polymers, or metal nanoparticles that catalyze the oxidation reaction, resulting in a stronger signal at a lower potential mdpi.comresearchgate.net. For example, poly(dopamine)-modified electrodes have been shown to effectively catalyze the oxidation of hydrazine, enabling its detection at low concentrations mdpi.comresearchgate.net. The development of such electrochemical sensors provides a simple, cost-effective, and rapid method for the determination of phenolic and hydrazine-containing compounds acs.org.

Table 4: Electrochemical Methods for Detection of Phenolic and Hydrazine Compounds

| Analytical Technique | Electrode Type | Target Analyte Class | Key Finding | Reference |

|---|---|---|---|---|

| Differential Pulse Voltammetry (DPV) | Fe₃O₄ Nanoparticle-Modified Carbon Paste Electrode | Phenolic Compounds (e.g., Sinapic acid, Rutin) | Enhanced sensitivity and simultaneous detection of multiple phenols. | researchgate.net |

| Cyclic Voltammetry (CV) | Poly(dopamine)-Modified ITO Electrode | Hydrazine | Electrocatalytic oxidation of hydrazine, leading to a significantly enhanced signal. | mdpi.comresearchgate.net |

| Square Wave Voltammetry (SWV) | Polypyrrole/Ferricyanide-Modified Pt Electrode | Phenol | Modified electrode showed a linear response and good electrocatalytic activity towards phenol oxidation. |

Advanced Research Topics and Future Directions

Development of Novel Materials Incorporating 2-(Hydrazinylmethyl)phenol;hydrochloride Derivatives

The functional groups present in this compound make it an attractive building block for the synthesis of novel materials with tailored properties.

Polymers: The hydrazine (B178648) and phenol (B47542) moieties can be exploited for polymerization reactions. For instance, the hydrazine group can react with dicarbonyl compounds to form polyhydrazones, a class of polymers known for their thermal stability and chelating properties. The phenolic hydroxyl group can be used in condensation polymerizations, for example, with formaldehyde to create resins analogous to phenol-formaldehyde resins but with the added functionality of the hydrazine group. researchgate.net The incorporation of this compound into polymer backbones could lead to materials with enhanced antioxidant properties, flame retardancy, or the ability to sequester metal ions. Enzymatic polymerization of phenolic compounds is also a growing field, offering a greener route to functional polymers. mdpi.com

DSSC Components: In the realm of renewable energy, dye-sensitized solar cells (DSSCs) represent a promising technology. mdpi.com The performance of DSSCs is heavily reliant on the molecular structure of the dye sensitizer. researchgate.net Derivatives of this compound could be explored as components of organic dyes for DSSCs. The phenol group can act as an electron donor, while the hydrazine moiety can be modified to introduce acceptor groups and extend the π-conjugation of the molecule, which are desirable characteristics for efficient light harvesting and electron injection in DSSCs. researchgate.net Phenyl hydrazine derivatives have also been investigated as reductants in the fabrication of perovskite solar cells, a related photovoltaic technology. rsc.org

Light-Emitting Diodes (LEDs): The development of organic light-emitting diodes (OLEDs) relies on the design of molecules with specific electronic and photophysical properties. The aromatic nature of the phenol ring in this compound provides a scaffold that can be functionalized to tune the emission color and efficiency of organic emitters. The hydrazine group can be a site for introducing various substituents to modulate the highest occupied and lowest unoccupied molecular orbital (HOMO-LUMO) energy levels, which is crucial for designing efficient OLED materials.

Mechanistic Studies of Chemical Reactions Involving the Compound

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic routes and discovering new transformations.

Key areas for mechanistic investigation include:

Condensation Reactions: The reaction of the hydrazine group with aldehydes and ketones to form hydrazones is a fundamental transformation. mdpi.com Mechanistic studies, potentially using kinetic experiments and computational methods, could elucidate the role of the phenolic hydroxyl group in modulating the reactivity of the hydrazine moiety. libretexts.org For instance, intramolecular hydrogen bonding could influence the nucleophilicity of the hydrazine.

Cyclization Reactions: The bifunctional nature of the molecule makes it a precursor for the synthesis of various heterocyclic compounds. For example, reaction with β-dicarbonyl compounds could lead to the formation of pyrazole derivatives. Mechanistic studies would help in understanding the regioselectivity of such cyclization reactions.

Electrophilic Aromatic Substitution: The phenol ring is susceptible to electrophilic substitution. Investigating the directing effects of the hydrazinylmethyl group and the hydroxyl group would provide valuable insights for the selective functionalization of the aromatic ring.

Oxidation-Reduction Reactions: Both the phenol and hydrazine moieties can undergo oxidation. Mechanistic studies of these processes are important, especially for understanding the antioxidant behavior of the compound and its derivatives.

Green Chemistry Approaches in Synthetic Pathways and Applications

The principles of green chemistry are becoming increasingly important in chemical synthesis and applications. Future research on this compound should focus on developing more environmentally benign methodologies.

Greener Synthetic Routes: This includes the use of renewable starting materials, safer solvents (such as water or bio-based solvents), and catalytic methods to reduce waste and energy consumption. ijprt.org For instance, mechanochemical synthesis, which involves solvent-free reactions in a ball mill, has been successfully applied for the green synthesis of phenol-hydrazones. rsc.org

Catalytic Applications: Derivatives of this compound could be designed as ligands for metal catalysts. The presence of both nitrogen and oxygen donor atoms makes them suitable for forming stable complexes with a variety of metals. These catalysts could then be used in green chemical transformations.

Sustainable Applications: Exploring applications of the compound and its derivatives that contribute to sustainability is a key future direction. This could include their use as corrosion inhibitors from renewable sources, as components in biodegradable polymers, or in environmental remediation for the detection or removal of pollutants. mdpi.com

Computational Design and Predictive Modeling for Emerging Applications

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and development of new molecules and materials with desired properties.

Design of Novel Derivatives: Density Functional Theory (DFT) and other computational methods can be used to predict the electronic, optical, and chemical properties of new derivatives of this compound. researchgate.netmdpi.com This can guide synthetic efforts towards molecules with optimized performance for specific applications, such as improved light absorption in DSSC dyes or enhanced biological activity in medicinal chemistry.

Predicting Reactivity and Mechanisms: Computational modeling can provide detailed insights into reaction pathways and transition states, complementing experimental mechanistic studies. nih.gov This can help in understanding the reactivity of the compound and in designing more efficient synthetic procedures.

Modeling Interactions with Biological Targets: For potential pharmaceutical applications, molecular docking and molecular dynamics simulations can be used to predict the binding affinity and mode of interaction of derivatives with specific proteins or enzymes. jocpr.com This can aid in the rational design of new drug candidates.

Multidisciplinary Research Perspectives in Chemical Science

The versatility of this compound and its derivatives makes it a subject of interest for various sub-disciplines of chemical science, fostering multidisciplinary collaborations.

Medicinal Chemistry: Phenolic and hydrazine-containing compounds are prevalent in many pharmaceuticals. nsf.govresearchgate.net The scaffold of this compound can be a starting point for the development of new therapeutic agents with potential antioxidant, anti-inflammatory, or antimicrobial activities. researchgate.net

Supramolecular Chemistry: The ability of the molecule to participate in hydrogen bonding and form metal complexes makes it an interesting building block for the construction of supramolecular assemblies, such as coordination polymers and molecular cages.

Analytical Chemistry: Derivatives of this compound could be developed as chemosensors for the detection of metal ions or other analytes. nih.govukm.my The binding of an analyte could induce a change in the spectroscopic properties (e.g., color or fluorescence) of the molecule, enabling its use in sensing applications.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-(hydrazinylmethyl)phenol hydrochloride?

The synthesis typically involves a multi-step reaction sequence. A primary approach includes:

- Step 1 : Condensation of phenol derivatives with formaldehyde under acidic conditions to introduce the methyl group.

- Step 2 : Hydrazine substitution at the methyl position, often using hydrazine hydrate in ethanol or methanol under reflux (60–80°C).

- Step 3 : Hydrochloride salt formation via HCl gas bubbling or aqueous HCl neutralization . Analytical validation (e.g., TLC for reaction progress, NMR for structural confirmation) is critical at each stage .

Q. How can researchers confirm the purity and structural integrity of 2-(hydrazinylmethyl)phenol hydrochloride?

Methodological validation includes:

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended).

- Spectroscopy :

- ¹H/¹³C NMR : Key signals include phenolic -OH (~5 ppm, broad), hydrazinyl -NH₂ (~2.5 ppm), and aromatic protons (6.5–7.5 ppm).

- FT-IR : Peaks at 3300 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N), and 1250 cm⁻¹ (C-O phenolic) .

- Elemental Analysis : Verify Cl⁻ content (theoretical ~16.5% for C₇H₁₀ClNO) .

Q. What are the stability and solubility profiles of 2-(hydrazinylmethyl)phenol hydrochloride under experimental conditions?

- Solubility : Highly soluble in polar solvents (water, methanol, DMSO) due to the hydrochloride salt form. Limited solubility in non-polar solvents (e.g., hexane) .

- Stability :

- pH Sensitivity : Degrades in strongly alkaline conditions (pH > 10); stable in acidic to neutral buffers (pH 4–7).

- Storage : Store at –20°C in airtight, light-protected containers to prevent hydrazine oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability for 2-(hydrazinylmethyl)phenol hydrochloride synthesis?

- Solvent Optimization : Replace ethanol with isopropanol to reduce side reactions (e.g., over-alkylation).

- Catalysis : Introduce Lewis acids (e.g., ZnCl₂) to accelerate hydrazine substitution (yield improvement: ~15–20%).

- Continuous Flow Reactors : Enhance scalability by minimizing batch variability and improving heat transfer (residence time: 30–60 minutes) .